7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine typically involves multi-step reactions. One common method includes the iodination of 6-methylimidazo[1,2-b]pyridazine followed by chlorination. The reaction conditions often require the use of iodine and chlorine reagents under controlled temperatures and pressures . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine include:
- 6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine
- 6-Chloro-7-methylimidazo[1,2-b]pyridazine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C7H5ClIN3 |
---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
7-chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H5ClIN3/c1-4-5(8)2-7-10-3-6(9)12(7)11-4/h2-3H,1H3 |
InChI Key |
WKYRQXWJEPQIRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NC=C2I)C=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.